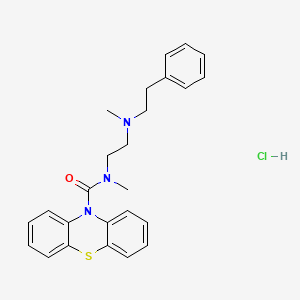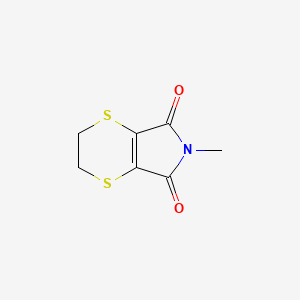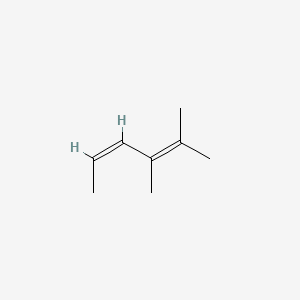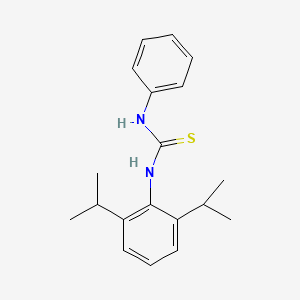
N-(2,6-Diisopropylphenyl)-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Diisopropylphenyl)-N’-phenylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a 2,6-diisopropylphenyl group and a phenyl group. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diisopropylphenyl)-N’-phenylthiourea typically involves the reaction of 2,6-diisopropylaniline with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the thiourea compound.
Industrial Production Methods: In an industrial setting, the production of N-(2,6-Diisopropylphenyl)-N’-phenylthiourea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,6-Diisopropylphenyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl or 2,6-diisopropylphenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,6-Diisopropylphenyl)-N’-phenylthiourea is used as a ligand in coordination chemistry
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Thiourea derivatives are known to inhibit various enzymes, making them valuable tools in biochemical studies.
Medicine: The compound is explored for its potential therapeutic applications. Thiourea derivatives have been studied for their antimicrobial, antiviral, and anticancer properties. N-(2,6-Diisopropylphenyl)-N’-phenylthiourea may exhibit similar biological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of other chemicals. It can also be employed as a stabilizer or additive in polymer production.
Wirkmechanismus
The mechanism of action of N-(2,6-Diisopropylphenyl)-N’-phenylthiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
- N,N’-Bis(2,6-diisopropylphenyl)thiourea
- N-(2,6-Diisopropylphenyl)-N’-methylthiourea
- N-(2,6-Diisopropylphenyl)-N’-ethylthiourea
Comparison: N-(2,6-Diisopropylphenyl)-N’-phenylthiourea is unique due to the presence of both 2,6-diisopropylphenyl and phenyl groups. This structural feature may influence its reactivity, binding affinity, and biological activity compared to other thiourea derivatives. The steric hindrance provided by the 2,6-diisopropylphenyl group can affect the compound’s interaction with molecular targets, potentially leading to different biological effects.
Eigenschaften
CAS-Nummer |
32978-17-9 |
|---|---|
Molekularformel |
C19H24N2S |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
1-[2,6-di(propan-2-yl)phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C19H24N2S/c1-13(2)16-11-8-12-17(14(3)4)18(16)21-19(22)20-15-9-6-5-7-10-15/h5-14H,1-4H3,(H2,20,21,22) |
InChI-Schlüssel |
MVELWMJHOLQQFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)

![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
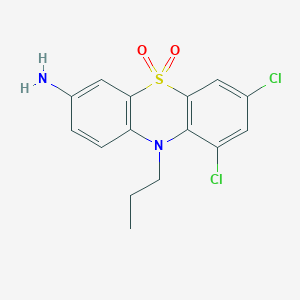
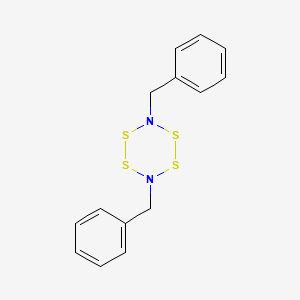



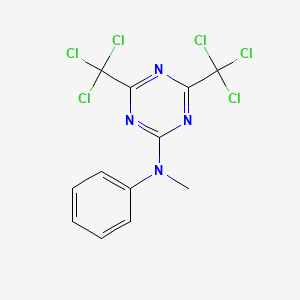
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
